Product packaging for Sawamilletin(Cat. No.:CAS No. 14021-23-9)

Sawamilletin

Cat. No.: B079201
CAS No.: 14021-23-9
M. Wt: 440.7 g/mol
InChI Key: MJIBQQFDNJYZGY-XRDLEVPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sawamilletin is a bioactive flavonoid compound of significant interest in phytochemical and pharmacological research. It is primarily isolated from plant sources and serves as a key analytical standard for the qualitative and quantitative assessment of complex botanical extracts. Researchers value this compound for its potential antioxidant properties, acting as a free radical scavenger, which makes it a compelling candidate for studies investigating oxidative stress and cellular damage. Its mechanism is thought to involve the modulation of key signaling pathways related to inflammation and apoptosis. This high-purity compound is essential for in vitro assays to elucidate its structure-activity relationship, bioavailability, and metabolic profile. As a well-characterized reference material, this compound enables accurate profiling in natural product chemistry, drug discovery pipelines, and the development of novel therapeutic agents. This product is supplied to support rigorous scientific investigation and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O B079201 Sawamilletin CAS No. 14021-23-9

Properties

CAS No.

14021-23-9

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

3-methoxy-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicene

InChI

InChI=1S/C31H52O/c1-26(2)18-19-28(5)14-10-22-30(7)15-11-21-27(3,4)25(32-9)13-17-29(21,6)23(30)12-16-31(22,8)24(28)20-26/h10,21,23-25H,11-20H2,1-9H3

InChI Key

MJIBQQFDNJYZGY-XRDLEVPZSA-N

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C

melting_point

278°C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Sawamilletin

Environmental and Geological Occurrence

Detection in Lacustrine Sediments

Sawamilletin, a pentacyclic triterpenoid (B12794562) methyl ether, has been identified as a significant biomarker in the study of environmental and climatic history through the analysis of lake sediments. Its preservation in lacustrine sediment layers allows researchers to reconstruct past vegetation and environmental conditions. The detection of these fossil molecules provides evidence of historical climate changes and has become a crucial tool in paleoclimate research.

The primary analytical method for the characterization of this compound in sedimentary extracts is gas chromatography-mass spectrometry (GC-MS). researchgate.netoieau.fr This technique enables the separation, identification, and quantification of individual compounds within a complex mixture. nih.govjournalagent.com In a study of sediments from the Cross-River system in Nigeria, GC-MS was used to characterize 3-methoxytaraxer-14-ene, also known as this compound or crusgallin. researchgate.net Similarly, research on the Quaternary filling of a tropical lacustrine series in Brazil (Lagoa do Caçó) identified various pentacyclic triterpene 3-methyl ethers (PTMEs), including this compound, within the lipid extracts of the sediments using GC-MS. oieau.frresearchgate.net In this Brazilian lake, this compound was found to be the dominant PTME in sediment layers dating between 16.5 and 11 calibrated thousand years before present (cal ka BP). researchgate.net

Association with Specific Higher Plant Species in Sedimentary Records (e.g., Poaceae, Gramineae, Elaeis guineensis)

The presence of this compound and related PTMEs in lacustrine sediments is strongly linked to specific families of higher plants, making them valuable chemotaxonomic markers. researchgate.net Extensive research has demonstrated that PTMEs preserved in lake sediments are almost exclusively derived from plants belonging to the Poaceae family, also known as Gramineae. oieau.frresearchgate.net This association allows scientists to infer the historical presence and abundance of grasses in the ecosystem surrounding the lake.

Studies of sediments from Lagoa do Caçó, Brazil, concluded that the identified PTMEs, including this compound, most probably originated from Gramineae that colonized the savannas of Northern Brazil at the time of deposition. oieau.fr Further research reinforces this, noting that PTMEs are mainly derived from Poaceae. researchgate.net In the context of the Cross-River system in Nigeria, researchers have proposed that Poaceae (mainly Gramineae) and the African oil palm, Elaeis guineensis, are the primary sources for the PTMEs found in the surface sediments. researchgate.net

The following table summarizes the documented occurrences of this compound in lacustrine sediments and the associated plant origins.

Location StudiedCompound IdentifiedProposed Plant Source(s)
Lagoa do Caçó, Brazil oieau.frresearchgate.netThis compound (taraxer-14-en-3β-ol ME)Poaceae (Gramineae)
Cross-River System, Nigeria researchgate.netThis compound (3-methoxytaraxer-14-ene)Poaceae (Gramineae), Elaeis guineensis

Advanced Extraction and Isolation Techniques

The isolation of this compound from its natural sources, such as sediments or plant matter, involves a multi-step process that begins with extraction to separate the desired lipophilic compounds from the raw material matrix, followed by chromatographic techniques for purification and identification. jetir.org

Solvent Extraction Methods (e.g., Dichloromethane, Ethyl Acetate (B1210297), n-Hexane)

Solvent extraction is a fundamental step for isolating lipophilic compounds like this compound. jetir.org The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For non-polar to moderately polar triterpenoids, solvents such as n-hexane, dichloromethane, and ethyl acetate are commonly employed.

The process generally involves bringing the dried and powdered source material (e.g., sediment or plant leaves) into contact with the solvent, which penetrates the solid matrix and dissolves the target solutes. jetir.org Techniques can range from simple maceration to more efficient automated systems like Soxhlet or Soxtec™ extraction, which use heat to continuously cycle fresh solvent through the sample, enhancing extraction efficiency. agriculturejournals.czmdpi.com

SolventExtraction Yield (%)
Ethanol5.12 ± 0.30
Acetone3.78 ± 0.31
Ethyl Acetate3.02 ± 0.18
Dichloromethane1.53 ± 0.21

Data adapted from a study on sugarcane straw, illustrating the relative efficiency of different solvents for lipophilic compounds. mdpi.com

Chromatographic Separation Strategies

Following initial solvent extraction, the resulting crude extract contains a mixture of compounds. Chromatography is an essential biophysical technique used to separate, purify, and identify the individual components of this mixture. nih.govjournalagent.com The separation is based on the differential partitioning of compounds between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas that moves through the stationary phase). jackwestin.com

Common chromatographic strategies that are applied to the isolation and analysis of compounds like this compound include:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase) like silica (B1680970) gel or alumina (B75360). researchgate.net A solvent or solvent mixture (mobile phase) is used to carry the compounds through the column. researchgate.net Components separate based on their differing affinities for the stationary phase, allowing them to be collected in distinct fractions. jackwestin.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction or to determine the purity of fractions from column chromatography. journalagent.com A small amount of the sample is spotted onto a plate coated with an adsorbent, and a solvent moves up the plate via capillary action, separating the components. journalagent.com

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is the definitive analytical method for identifying this compound in environmental samples. researchgate.netoieau.fr In this technique, the extract is vaporized and passed through a long column (the GC part), which separates the components based on their boiling points and interactions with the column's coating. As each component exits the column, it enters a mass spectrometer (the MS part), which breaks the molecules into charged fragments and analyzes their mass-to-charge ratio, creating a unique "fingerprint" for positive identification.

TechniqueRole in Isolation/AnalysisPrinciple of Separation
Column ChromatographyPurificationAdsorption/Partition
Thin-Layer Chromatography (TLC)Monitoring & Purity CheckAdsorption/Partition
Gas Chromatography-Mass Spectrometry (GC-MS)Identification & QuantificationVolatility & Mass Fragmentation Pattern

Structural Elucidation and Spectroscopic Characterization of Sawamilletin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structures in organic chemistry. perflavory.com For a complex molecule like Sawamilletin, a variety of NMR experiments are employed to piece together its intricate framework atom by atom.

One-Dimensional NMR Applications (¹H, ¹³C NMR)

One-dimensional (1D) NMR provides the initial, fundamental data for structural analysis. uni.lu

The ¹H NMR (Proton NMR) spectrum of this compound reveals key features of its hydrogen framework. It allows for the identification and quantification of different types of protons within the molecule. For this compound, which is recognized as 3-methoxytaraxer-14-ene, the ¹H NMR spectrum would characteristically show a singlet corresponding to the three protons of the methoxy (B1213986) group (–OCH₃), signals for the numerous methyl (CH₃) groups typical of a triterpenoid (B12794562) skeleton at distinct chemical shifts, and a signal for the single olefinic proton on the C-15 position of the taraxer-14-ene structure. wikipedia.org The complex, overlapping signals in the aliphatic region correspond to the many methylene (B1212753) (–CH₂–) and methine (–CH–) protons of the fused ring system.

The ¹³C NMR spectrum complements the proton data by providing a count of the non-equivalent carbon atoms in the molecule. uni.lu Given this compound's molecular formula of C₃₁H₅₂O, the spectrum is expected to display 31 distinct signals. nih.gov These signals correspond to the methoxy carbon, the two sp²-hybridized carbons of the double bond (C-14 and C-15), the carbon atom bonded to the oxygen (C-3), and the remaining sp³-hybridized carbons of the pentacyclic structure, including the eight characteristic methyl groups.

Two-Dimensional NMR Techniques (DEPT, COSY, HMQC, HMBC, NOESY)

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure of complex molecules like this compound by revealing connectivity between atoms. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate among methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This information is crucial for accurately assigning the signals in the ¹³C NMR spectrum of this compound's complex aliphatic regions.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govuni.lu For this compound, COSY is used to trace the proton-proton connectivities within each of the five rings, helping to establish the sequence of CH-CH₂ groups and identify adjacent protons.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govcdutcm.edu.cn This is a definitive method for assigning specific protons to their corresponding carbons in the this compound structure, marrying the data from ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR techniques for elucidating the complete carbon skeleton. nih.govthegoodscentscompany.com It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is critical for connecting the individual spin systems established by COSY. It allows for the unambiguous placement of quaternary carbons (which have no attached protons), the eight methyl groups, and the methoxy group by showing their long-range correlations to specific protons in the ring system. It is also key to confirming the position of the double bond at C-14/C-15.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikidata.org NOESY is essential for determining the stereochemistry of this compound.

Stereochemical Assignments via NMR Data

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity. NMR spectroscopy is a primary tool for these assignments. bepls.cominvivochem.cn In this compound, the relative configuration of its numerous stereocenters is determined using data from NOESY experiments and the analysis of proton-proton coupling constants (³JHH).

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. cdutcm.edu.cncdutcm.edu.cn In the analysis of natural products, LC-MS is used to separate individual compounds, such as this compound, from a complex mixture like a plant extract. nih.gov This ensures that the mass spectrum obtained is of a pure compound, which is essential for accurate structural elucidation.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and large molecules, as it can generate gas-phase ions without significant fragmentation. nmcg.nic.in When coupled with a mass spectrometer, ESI-MS provides a highly accurate determination of the molecular weight of the analyte. For this compound, ESI-MS would typically show a prominent signal for the protonated molecule, [M+H]⁺, confirming its molecular weight of 440.7 g/mol . nih.gov

While ESI-MS is a key technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been extensively used for the characterization of this compound and related triterpenoid methyl ethers. hznu.edu.cnnih.gov The mass spectrum of this compound from GC-MS provides valuable structural information through its characteristic fragmentation pattern.

Table 1: GC-MS Fragmentation Data for this compound
FeatureInformationSource
Molecular Ion (M⁺)m/z 440 nih.gov
Top Peak (Base Peak)m/z 204 nih.gov
Second Highest Peakm/z 440 nih.gov
Third Highest Peakm/z 316 nih.gov

The fragmentation pattern is indicative of the taraxer-14-ene skeleton, helping to distinguish it from other triterpenoid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org In the context of this compound, GC-MS plays a crucial role in its characterization, particularly in complex mixtures extracted from natural sources like sediments. researchgate.netcolab.ws

The gas chromatograph separates compounds based on their different boiling points and polarities as they pass through a capillary column. thermofisher.com Each compound elutes from the column at a specific retention time. Following separation, the mass spectrometer ionizes the eluted compounds, causing them to fragment into characteristic patterns of ions. spectroinlets.com The mass-to-charge ratio (m/z) of these fragments is then measured, generating a mass spectrum that serves as a molecular fingerprint. spectroinlets.com

In the analysis of environmental samples, such as river sediments, GC-MS has been instrumental in identifying this compound, also known as crusgallin or 3-methoxytaraxer-14-ene. researchgate.netcolab.ws The technique allows for the detection of specific ions, such as the molecular ion at m/z 440, which corresponds to the molecular weight of this compound. researchgate.net This selective ion monitoring enhances the ability to identify target compounds even at low concentrations within a complex matrix.

Analysis of Mass Spectrometric Fragmentation Patterns

The mass spectrum of a molecule provides a detailed fragmentation pattern that is instrumental in elucidating its structure. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the original molecule's structure.

For triterpenoid methyl ethers like this compound, the fragmentation pattern reveals key structural features. researchgate.net The analysis of these patterns helps in confirming the identity of the compound. While a detailed fragmentation pattern for this compound is not extensively described in the provided search results, the general principles of mass spectrometry indicate that the fragmentation would involve the cleavage of specific bonds within the pentacyclic structure, leading to the formation of stable carbocations. youtube.com By analyzing the m/z values of these fragments, researchers can piece together the structure of the parent molecule.

The following table presents predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in advanced mass spectrometry techniques for structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺441.40910213.9
[M+Na]⁺463.39104222.9
[M+NH₄]⁺458.43564231.8
[M+K]⁺479.36498203.3
[M-H]⁻439.39454218.4
[M+Na-2H]⁻461.37649219.8
[M]⁺440.40127217.6
[M]⁻440.40237217.6
Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.govbellevuecollege.edu It works on the principle that bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. masterorganicchemistry.com These absorption frequencies are characteristic of the types of bonds and, by extension, the functional groups present. utdallas.edu

For this compound (C₃₁H₅₂O), the IR spectrum would be expected to show absorptions corresponding to its key functional groups. nih.gov While a specific IR spectrum for this compound was not available in the search results, based on its structure, we can predict the following characteristic absorptions:

C-H stretching: Alkanes typically show C-H stretching vibrations in the region of 3000-2850 cm⁻¹. libretexts.org Given the numerous C-H bonds in this compound's structure, strong absorptions would be expected in this region.

C-O stretching: The presence of the methoxy group (-OCH₃) would result in a C-O stretching absorption, typically found in the 1250-1050 cm⁻¹ region.

C=C stretching: The double bond within the taraxerene skeleton would give rise to a C=C stretching absorption, which for alkenes generally appears in the 1680-1640 cm⁻¹ region. libretexts.org

The absence of a strong, broad absorption in the 3600-3200 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group, distinguishing it from its precursor, taraxerol (B1681929). utdallas.edu

Comparison with Spectroscopic Data of Authentic Samples and Literature

A critical step in the structural elucidation of a natural product is the comparison of its spectroscopic data with that of an authentic sample or with data reported in the scientific literature. mdpi.comscience.gov This comparison provides definitive confirmation of the compound's identity.

The structure of this compound has been confirmed by comparing its ¹H and ¹³C-NMR spectra with previously published data. mdpi.com This method is a standard practice in natural product chemistry to ensure the correct assignment of the chemical structure. researchgate.net Similarly, the mass spectra obtained from GC-MS analysis are compared with library data and published spectra to verify the identity of the compound. nih.gov

Historical and Modern Approaches to Confirming this compound Structure

Historically, the structural elucidation of complex natural products relied on chemical degradation methods, where the molecule was broken down into smaller, more easily identifiable fragments. This was a laborious process that required significant amounts of the isolated compound.

Modern approaches have revolutionized the field of structural elucidation. The primary tools used today are spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for a complete structural assignment. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula, while tandem MS (MS/MS) experiments reveal detailed fragmentation patterns that help in piecing together the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: As discussed, IR spectroscopy is invaluable for identifying the functional groups present in a molecule. mdpi.com

For this compound, its structure was established using a combination of these modern spectroscopic methods, including NMR, IR, and MS. mdpi.com The data obtained from these techniques were then compared with literature values to provide a conclusive identification. mdpi.com

Biosynthesis and Biogenesis of Sawamilletin

General Pathways for Triterpenoid (B12794562) Biosynthesis in Plants

Triterpenoids, including sawamilletin, are derived from the universal five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikidata.orgwikipedia.org Plants utilize two distinct and compartmentally separated pathways to synthesize these essential building blocks. thegoodscentscompany.comuni.lu

The mevalonate (B85504) (MVA) pathway operates in the cytoplasm and is a critical route for the production of a wide array of isoprenoids. uni.lumpg.denih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ctdbase.org HMG-CoA is then reduced to mevalonic acid (MVA), a key step catalyzed by the enzyme HMG-CoA reductase. ctdbase.org Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. ctdbase.orgnih.gov The IPP generated via the MVA pathway serves as the precursor for cytosolic isoprenoids such as sterols and triterpenoids. wikipedia.orgnih.govresearchgate.net

In addition to the MVA pathway, plants possess the methylerythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, which functions within the plastids. thegoodscentscompany.comresearchgate.netalfa-chemistry.com This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). wikipedia.orgthegoodscentscompany.commcw.edu Through a series of enzymatic reactions, DOXP is converted into 2-C-methyl-D-erythritol 4-phosphate (MEP) and ultimately yields both IPP and DMAPP. wikipedia.orgthegoodscentscompany.com The MEP pathway is the primary source of precursors for plastidial isoprenoids, including carotenoids, the phytol (B49457) tail of chlorophyll, and various terpenes. researchgate.netalfa-chemistry.com While the MVA and MEP pathways are largely independent, some exchange of intermediates between the cytoplasm and plastids can occur. wikipedia.org

Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are the foundational C5 units for all isoprenoids. wikidata.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org Both the MVA and MEP pathways culminate in the synthesis of IPP. uni.lumetabolomicsworkbench.orgsigmaaldrich.com IPP is then reversibly converted to its more reactive isomer, DMAPP, by the enzyme IPP isomerase. ctdbase.org These two precursors are the building blocks that are sequentially condensed to form larger prenyl diphosphates, which are the direct precursors to the various classes of terpenes. For triterpenoids, two molecules of farnesyl pyrophosphate (FPP; C15), each made from three isoprenoid units, are joined head-to-head to form the C30 hydrocarbon squalene (B77637). metabolomicsworkbench.org

Role of Oxidosqualene Cyclases (OSCs) in Triterpenoid Skeletal Formation

The linear C30 hydrocarbon, squalene, is first epoxidized at the C2-C3 position by the enzyme squalene epoxidase to form 2,3-oxidosqualene (B107256). This molecule is the final common precursor for the synthesis of both sterols and triterpenoids. The cyclization of 2,3-oxidosqualene is a critical branching point and is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs), also called triterpene synthases.

OSCs are remarkable enzymes that initiate a complex cascade of cyclizations and rearrangements by protonating the epoxide ring of 2,3-oxidosqualene. This action generates a series of carbocation intermediates, and the specific folding of the substrate within the enzyme's active site dictates the final skeletal structure. The immense structural diversity of triterpenoids, with over 100 different skeletons identified, is largely attributed to the action of different OSCs. For instance, cycloartenol (B190886) synthase directs 2,3-oxidosqualene toward the synthesis of phytosterols (B1254722) in plants, while other OSCs, such as β-amyrin synthase or lupeol (B1675499) synthase, produce the respective pentacyclic triterpenoid skeletons. Some OSCs are multifunctional and can produce multiple triterpenoid products from a single substrate.

Specific Biogenetic Considerations for this compound (e.g., from Taraxerol)

This compound is chemically identified as 3-methoxytaraxer-14-ene. This name reveals its structure as the methyl ether derivative of the pentacyclic triterpenoid alcohol, taraxerol (B1681929). Taraxerol itself is a double-bond isomer of another common triterpenoid, β-amyrin. The direct structural relationship strongly implies that the biosynthesis of this compound proceeds through taraxerol as a late-stage intermediate.

The biogenetic pathway would therefore involve the initial formation of the taraxerol skeleton from 2,3-oxidosqualene, catalyzed by a specific OSC known as taraxerol synthase. Following the creation of the taraxer-14-en-3β-ol backbone, a subsequent modification reaction occurs. This final step is the methylation of the hydroxyl group at the C-3 position to form the methoxy (B1213986) group characteristic of this compound. This methylation is a common final tailoring step in the biosynthesis of natural products.

Enzymatic Mechanisms in this compound Biosynthesis

The complete enzymatic mechanism for the biosynthesis of this compound can be proposed as a multi-step process involving several key enzyme classes.

Precursor Synthesis : The journey begins with the synthesis of IPP and DMAPP through the MVA and/or MEP pathways as described in section 4.1. uni.luctdbase.org

Squalene Formation : IPP and DMAPP units are assembled into the C30 precursor, squalene.

Epoxidation : Squalene undergoes epoxidation catalyzed by squalene epoxidase to yield 2,3-oxidosqualene.

Cyclization : A specific oxidosqualene cyclase, taraxerol synthase, binds 2,3-oxidosqualene in a precise conformation. It then catalyzes a complex protonation, cyclization, and rearrangement cascade to produce the pentacyclic triterpenoid skeleton of taraxerol. This step establishes the characteristic taraxer-14-ene structure.

Methylation : The final step is the enzymatic methylation of the 3β-hydroxyl group of taraxerol. This reaction is catalyzed by a methyltransferase enzyme, which transfers a methyl group, typically from the donor S-adenosyl methionine (SAM), to the oxygen atom of the hydroxyl group, yielding this compound.

Chemical Compounds and PubChem CIDs

Integration of this compound into Lipid Metabolism Pathways

The biosynthesis of this compound, a pentacyclic triterpene methyl ether (PTME), is deeply integrated with the fundamental lipid metabolism pathways within plant cells. researchgate.netcolab.ws Its formation is not an isolated process but rather a specialized branch of the isoprenoid (or terpenoid) pathway, which is responsible for synthesizing a vast array of essential molecules, including sterols, hormones, and quinones. The synthesis of this compound begins with primary metabolites that are central to the cell's energy and carbon management, directly linking it to the broader metabolic network.

The foundational precursor for all terpenoids, including this compound, is acetyl-coenzyme A (acetyl-CoA), a critical intermediate molecule in cellular metabolism that connects the catabolism of carbohydrates (via glycolysis) and fatty acids (via β-oxidation) with numerous anabolic pathways. nih.govbasicmedicalkey.com Through the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, acetyl-CoA is converted into the universal five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These C5 units are sequentially condensed to form larger prenyl pyrophosphates. The journey towards this compound proceeds with the formation of the C15 intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by the enzyme squalene synthase to produce the C30 hydrocarbon, squalene. Squalene is a major branch point in lipid metabolism, serving as the common precursor for both sterols and triterpenoids. researchgate.net

The pathway then diverges towards triterpenoid synthesis through the action of squalene epoxidase, which introduces an epoxide ring to form (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene). researchgate.netuu.nl This molecule is the direct substrate for a class of enzymes called oxidosqualene cyclases (OSCs). researchgate.netuu.nl These enzymes are pivotal in generating the immense structural diversity of triterpenoids. They catalyze a complex cascade of cyclization and rearrangement reactions to form various multi-ringed skeletons from the linear (S)-2,3-epoxysqualene. researchgate.net

In the specific biosynthesis of this compound (taraxer-14-en-3β-ol methyl ether), an oxidosqualene cyclase first forms the taraxerane-type pentacyclic cation, which is then hydroxylated to form taraxerol. researchgate.netuu.nl The final step distinguishing this compound is a methylation reaction. A specific S-adenosyl methionine (SAM)-dependent methyltransferase enzyme catalyzes the transfer of a methyl group to the hydroxyl group at the C-3 position, forming the characteristic 3β-methoxy ether of this compound. researchgate.net This final modification highlights the integration of various metabolic pathways, utilizing intermediates from amino acid metabolism (in the form of SAM) to complete the synthesis.

The table below summarizes the key stages and components integrating this compound biosynthesis with general lipid metabolism.

Metabolic Stage Key Precursor/Intermediate Key Enzyme Class/Enzyme Link to General Lipid Metabolism
Initial Building Blocks Acetyl-CoAThiolases, SynthasesCentral metabolite derived from glycolysis and fatty acid β-oxidation. nih.govbasicmedicalkey.com
Isoprenoid Unit Formation IPP & DMAPPEnzymes of MVA/MEP pathwayUniversal precursors for all terpenoids.
Squalene Synthesis Farnesyl Pyrophosphate (FPP)Squalene SynthaseFPP is a branch point for synthesis of sesquiterpenes, sterols, and other lipids. Squalene is the direct precursor to sterols. researchgate.net
Epoxidation (S)-2,3-EpoxysqualeneSqualene EpoxidaseCommits squalene to the sterol/triterpenoid branch of lipid synthesis. researchgate.net
Cyclization TaraxerolOxidosqualene Cyclase (OSC)OSCs generate diverse triterpenoid skeletons from a common lipid-derived precursor. researchgate.netuu.nl
Final Modification This compoundO-MethyltransferaseUtilizes methyl donors (e.g., SAM) derived from amino acid metabolism.

Chemical Reactivity and Transformation Studies of Sawamilletin

Controlled Chemical Derivatization

Controlled chemical reactions allow for the targeted modification of the sawamilletin structure, leading to the formation of various derivatives. These studies help to elucidate the function and reactivity of different parts of the molecule.

Oxidation reactions targeting the trisubstituted double bond in this compound have been explored. The treatment of this compound in a chloroform (B151607) solution with perbenzoic acid results in the formation of an epoxide, known as this compound oxide [C₃₁H₅₂O₂]. fishersci.ca The successful formation of this oxide is confirmed by the absence of a color reaction with tetranitromethane and the disappearance of the infrared absorption band at 12.25 µA, which is characteristic of the trisubstituted double bond. fishersci.ca

Additionally, oxidation using chromium trioxide has been applied to derivatives of this compound. fishersci.caflybase.org For instance, an unsaturated alcohol obtained from the rearrangement of this compound oxide can be oxidized with chromium trioxide to yield a ketone. fishersci.ca The resulting ketone (C₃₁H₅₀O₂) shows infrared and ultraviolet absorption spectra indicative of a trisubstituted double bond and a non-conjugated carbonyl group. fishersci.ca

While direct acetylation of this compound is not extensively detailed in the provided research, acetylation is a common chemical modification for related triterpenoids. nih.govfishersci.sewikipedia.org This reaction typically involves treating the parent compound with acetic anhydride (B1165640) in the presence of pyridine. nih.goveasychem.org For triterpenoids containing a hydroxyl group, such as the related β-amyrin, this process converts the hydroxyl group into an acetate (B1210297) ester. This derivatization is often performed to alter the molecule's properties or to aid in structural elucidation. nih.govfishersci.se In the analysis of environmental samples, acetylation is a known procedure used for pretreating extracts before gas chromatography/mass spectroscopy analysis. wikipedia.org

Rearrangement Pathways

The this compound framework can undergo various rearrangement reactions, particularly under acidic conditions, leading to isomeric structures.

The epoxide ring in this compound oxide is susceptible to acid-catalyzed rearrangement. fishersci.ca This reaction yields an isomerized product, which has been identified as an unsaturated alcohol (C₃₁H₅₂O₂). fishersci.ca It was determined that the double bond and the newly formed hydroxyl group in this unsaturated alcohol are not located in the same ring. fishersci.ca Furthermore, this compound itself can be isomerized. Treatment with dry hydrogen chloride in chloroform converts this compound into isothis compound (C₃₁H₅₂O), a compound identified as the methyl ether of β-amyrin. fishersci.ca

The stereochemistry of this compound and its derivatives plays a significant role in their transformations. It is presumed that this compound derivatives share the same stereochemical structure as amyrin. fishersci.ca The methoxy (B1213986) radical in both this compound and isothis compound is considered to be in the equatorial (β) position. fishersci.ca Based on this, isothis compound is designated as 3β-methoxyolean-12-ene. fishersci.ca Through comparative analysis of optical rotations with related compounds, the configuration and conformation of the hydroxyl group in the unsaturated alcohol formed from this compound oxide rearrangement were deduced to be at the 15-α position. fishersci.ca

Environmental Transformation and Degradation Pathways

As a naturally occurring plant-derived triterpenoid (B12794562), this compound is subject to environmental transformation processes, particularly after deposition in sediments. In aerobic environments, plant-derived triterpenoids typically undergo a variety of degradation reactions, including oxidation, dehydration, hydrolysis, decarboxylation, ring opening, and aromatization. The presence of the methyl ether group at the C-3 position in pentacyclic triterpenol methyl ethers (PTMEs) like this compound provides a strong resistance to early degradation compared to their non-methylated counterparts. wikipedia.org This relative stability allows PTMEs to be used as biomarkers for tracking specific plant sources in environmental samples.

Diagenetic Alteration during River Transport

The study of organic compounds in sediments provides valuable insights into past environmental conditions and biogeochemical processes. This compound (also known as crusgallin or 3-methoxytaraxer-14-ene) and related pentacyclic triterpenol methyl ethers (PTMEs) serve as important biomarkers for assessing the diagenesis of organic material from terrestrial higher plants, particularly during its transport in river systems. wikipedia.orgnih.govnih.gov

Research conducted on surface sediments, such as in the Cross-River system in Nigeria, has identified this compound alongside other PTMEs like miliacin (B1204044) (germanicol methyl ether), iso-sawamilletin (β-amyrin methyl ether), and arundoin (B1252076). wikipedia.orgnih.govwikidata.org The primary source of these compounds is believed to be higher plants from the Poaceae family (grasses). wikipedia.orgnih.gov

The presence and distribution of these compounds, particularly triterpenol esters like α- and β-amyrinyl acetates and lupeyl acetate, are considered key indicators of the early diagenetic alteration of plant-derived organic matter. wikipedia.orgnih.govnih.gov While PTMEs like this compound are biomarkers for specific plant subspecies, the associated triterpenol esters signal the chemical changes occurring as this plant debris is transported by rivers. wikipedia.orgwikidata.org The esters are known to be susceptible to hydrolysis during this transport phase, making their presence indicative of a nearby source of organic input. wikidata.org

The table below summarizes key triterpenoids identified in river sediment studies that are relevant to the diagenesis of this compound.

Compound GroupExamplesRole in Diagenesis AssessmentSource
Pentacyclic Triterpenol Methyl Ethers (PTMEs)This compound, Miliacin, Iso-sawamilletin, ArundoinBiomarkers for specific higher plant subspecies (Poaceae) wikipedia.org, nih.gov, wikidata.org
Triterpenol Estersα- and β-amyrinyl acetates, Lupeyl acetateIndicators of early diagenetic alteration of higher plant detritus wikipedia.org, nih.gov, nih.gov

Oxidation, Dehydration, Hydrolysis, Decarboxylation, and Aromatization Processes

The transformation of plant-derived triterpenoids, including this compound, in aerobic environments is a complex process involving several key chemical reactions. wikidata.orgthegoodscentscompany.com These reactions can alter the structure of the molecule, affecting its preservation and the information it carries as a biomarker.

Oxidation: this compound can undergo oxidation. For instance, laboratory experiments using perbenzoic acid in a chloroform solution have shown that this compound oxidizes to form this compound oxide. tbzmed.ac.ir This reaction confirms the presence of a double bond in the this compound structure. tbzmed.ac.ir In natural sedimentary environments, oxidation is a likely transformation process for related triterpenoids. ekb.eg

Dehydration and Hydrolysis: Dehydration and hydrolysis are significant transformation processes for triterpenoids in sedimentary systems. ekb.egcontaminantdb.ca While this compound itself is a methyl ether, related triterpenol esters found alongside it are particularly susceptible to hydrolysis, breaking down into their corresponding alcohol and acid components during river transport. wikipedia.orgwikidata.org Triterpenoids with oleanane (B1240867) skeletons can also be formed through the dehydration and hydrolysis of higher plant triterpenols. contaminantdb.ca

Decarboxylation: Decarboxylation, the removal of a carboxyl group, is another transformation process that can occur with related organic compounds under certain conditions, such as during the heating of food materials. nih.gov While not directly documented for this compound itself, it is a known diagenetic process for associated compounds like fatty acids. nih.gov

Aromatization: Aromatization is a key diagenetic process for higher plant triterpenoids, particularly in environments like those that form coal. thegoodscentscompany.com This process can be triggered by the elimination of the oxygen-containing functional group at the C-3 position, followed by the progressive aromatization of the cyclic structure. thegoodscentscompany.com For compounds with a taraxer-14-ene skeleton like this compound, aromatization can also occur under acid catalysis in the presence of clay materials. contaminantdb.ca

The table below details the observed and potential chemical transformations of this compound and related triterpenoids.

ProcessReactant(s)Product(s)Conditions / NotesSource
Oxidation This compound, Perbenzoic acidThis compound oxideLaboratory synthesis in chloroform tbzmed.ac.ir
Hydrolysis Triterpenol acetates (e.g., β-amyrinyl acetate)Triterpenols (e.g., β-amyrin) + Acetic acidOccurs during river transport; indicates early diagenesis wikidata.org
Dehydration Higher plant triterpenolsTriterpenoids with oleanane skeletonsOccurs during cooking and after burial contaminantdb.ca
Aromatization Taraxer-14-ene derivativesAromatized olean-12-ene (B1638996) triterpenoidsAcid catalysis in clay materials contaminantdb.ca
Isomerization This compoundIsothis compound (β-amyrin methyl ether)Acid-catalysed rearrangement (dry HCl in chloroform) tbzmed.ac.ir

Compound Reference Table

Biological and Biochemical Roles of Sawamilletin

Fundamental Biological Functions

Sawamilletin executes several foundational roles within biological systems, from providing nutrition to ensuring cellular structural integrity. foodb.ca

The compound acts as a membrane stabilizer. foodb.ca The structural characteristics of this compound, being a lipid-like sesterterpenoid, allow it to intercalate within the lipid bilayer of cell membranes. foodb.cahmdb.ca This interaction helps to modulate membrane fluidity and maintain its integrity, which is crucial for proper cellular function and protection against environmental stressors.

This compound serves as both a source and a storage form of energy. foodb.cahmdb.ca Like other lipids, it can be broken down through metabolic processes to release energy. Its chemical structure is conducive to efficient energy storage, packing a significant amount of energy in a compact form. foodb.ca

Involvement in Key Biochemical Processes

This compound is an active participant in the complex network of biochemical reactions that govern lipid and fatty acid metabolism. foodb.cahmdb.ca

The compound is involved in lipid transport and the broader pathways of lipid metabolism. foodb.cahmdb.ca Lipid transport is a critical process for moving hydrophobic molecules like triglycerides and cholesterol through the aqueous environment of the bloodstream. oregonstate.educationnih.gov This is accomplished by packaging them into particles known as lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL). nih.govbinasss.sa.cr While direct research on this compound's specific transport mechanism is limited, its involvement implies it is processed within the established lipid metabolic pathways, which include absorption, transport to the liver and peripheral tissues, and subsequent breakdown or storage. foodb.caoregonstate.education The liver plays a central role in orchestrating lipid metabolism, from synthesizing lipoproteins to clearing their remnants from circulation. binasss.sa.crgusc.lv

This compound is also implicated in fatty acid metabolism. foodb.cahmdb.ca Fatty acids are fundamental building blocks for more complex lipids and are a primary source of energy. nih.govmetabolon.com The metabolism of fatty acids involves two main processes: synthesis (lipogenesis) and degradation (beta-oxidation). nih.gov These pathways are intricately linked with carbohydrate metabolism through the central molecule acetyl-CoA. oregonstate.education The involvement of this compound in fatty acid metabolism suggests that its breakdown can yield components that enter these pathways, contributing to the cellular energy pool or providing substrates for the synthesis of other essential molecules. foodb.canih.gov

Interactive Data Table:

Category Specific Role Description Reference
Fundamental Biological Functions NutrientProvides essential nourishment for life maintenance. foodb.ca
Membrane StabilizerHelps maintain the integrity and fluidity of cell membranes. foodb.ca
Energy Source & StorageCan be metabolized to produce energy and is an efficient form of energy storage. foodb.cahmdb.ca
Biochemical Process Involvement Lipid Transport & MetabolismParticipates in the systems that transport and metabolize fats. foodb.cahmdb.caoregonstate.education
Fatty Acid MetabolismInvolved in the synthesis and breakdown of fatty acids for energy and other functions. foodb.cahmdb.canih.gov

Lipid Peroxidation

This compound is associated with the biochemical process of lipid peroxidation. foodb.ca This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, by reactive oxygen species. mdpi.comnih.gov While databases list lipid peroxidation as a relevant biochemical process for this compound, specific research detailing its direct role, whether as an inhibitor or promoter, is not extensively documented in the available scientific literature. foodb.ca The end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are known to act as signaling molecules and can have cytotoxic effects. mdpi.comnih.gov

Cell Signaling Pathways

The involvement of this compound in cell signaling has been noted in biochemical databases. foodb.ca Cell signaling pathways are complex communication networks that govern basic cellular activities and coordinate cell actions. pressbooks.pub These pathways can be initiated by various signals, leading to responses such as changes in gene expression or cellular metabolism. pressbooks.publibretexts.org However, specific studies identifying the precise cell signaling pathways that this compound modulates or interacts with are limited. Products of related processes like lipid peroxidation can act as second messengers in redox-sensitive signaling pathways, including those regulated by NF-κB and Nrf2. mdpi.comnih.gov Further research is required to elucidate the specific mechanisms and pathways through which this compound exerts its biological effects.

Evaluation of Bioactivity

Assessment of Anti-plasmodial Activity

The bioactivity of this compound has been evaluated for its potential to combat the malaria parasite, Plasmodium falciparum. In a notable study, this compound was isolated from the stem bark of Mimusops obtusifolia and assessed for its anti-plasmodial properties. The assessment was conducted in vitro against a chloroquine-sensitive (CQS) D10 strain of P. falciparum. This evaluation was part of a broader investigation into the anti-plasmodial potential of compounds derived from medicinal plants used by traditional healers.

Findings on Lack of Significant Direct Anti-plasmodial Activity (IC₅₀ > 100 µg/mL)

The investigation into this compound's anti-plasmodial efficacy revealed a lack of significant direct activity against the tested P. falciparum strain. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined to be greater than 100 µg/mL. This high IC₅₀ value indicates weak or no direct activity under the experimental conditions. In the same study, other isolated triterpenes, such as ursolic acid, demonstrated more potent anti-plasmodial activity, highlighting the variability in bioactivity among structurally related compounds.

Table 1: In Vitro Anti-plasmodial Activity of Triterpenes

CompoundSourceP. falciparum StrainIC₅₀ (µg/mL)
This compound Mimusops obtusifolia (Stem Bark)D10 (CQS)> 100
Taraxerol (B1681929) Mimusops obtusifolia (Stem Bark)D10 (CQS)> 100
Ursolic Acid Mimusops caffra (Leaves)D10 (CQS)6.8

Environmental and Chemo Taxonomic Significance of Sawamilletin

Sawamilletin as a Biomarker for Higher Plants

Pentacyclic triterpenoids are a class of compounds widely utilized to trace the origins of organic matter in sedimentary environments. alfa-chemistry.com this compound, also known as 3-methoxytaraxer-14-ene or crusgallin, is a key member of a specific subgroup, the pentacyclic triterpenol methyl ethers (PTMEs). colab.wsgrafiati.comresearchgate.net These PTMEs, including this compound, are recognized as important biomarkers for higher plants. colab.wsgrafiati.comresearchgate.net

Tracing Specific Higher Plant Subspecies in Sediments

The chemical signature of this compound allows scientists to trace the input of specific higher plant subspecies into sediments. colab.wsgrafiati.com It is primarily biosynthesized by plants belonging to the Poaceae family, which includes grasses. colab.wsgrafiati.com Studies of surface sediments, such as those in the Cross-River system in Nigeria, have identified this compound and other PTMEs, proposing that plants like those from the Gramineae (a major grass family) and Elaeis guineensis (African oil palm) are the main sources. colab.wsgrafiati.comscispace.com

The analysis of this compound concentrations in sediment layers can reveal historical changes in local vegetation. For instance, in a study of lacustrine sediments from Lagoa do Caçó in Brazil, this compound was the dominant PTME between 16,500 and 11,000 years ago, indicating a different grass community compared to other periods when different PTMEs were more abundant. This demonstrates its utility in tracking shifts in specific plant populations over geological timescales.

Indicative Nature for Angiosperms

On a broader taxonomic level, pentacyclic triterpenes like this compound are considered reliable indicators for the presence of angiosperms (flowering plants) in an environment. This is a crucial distinction in paleoenvironmental studies, as other classes of terpenes, such as tricyclic diterpenes, are typically associated with gymnosperms. The presence of this compound and related oleanane-type triterpenoids in geological records is therefore interpreted as strong evidence for an ecosystem dominated by or containing a significant population of flowering plants.

Applications in Paleoenvironmental Reconstructions

The stability of this compound and its specific origin in certain higher plants make it a powerful tool for paleoenvironmental reconstruction. alfa-chemistry.com As a molecular fossil, its presence and abundance in sediment cores provide a chemical record of past vegetation. alfa-chemistry.com By analyzing the distribution of this compound and other PTMEs like miliacin (B1204044) and arundoin (B1252076) through sediment layers, researchers can reconstruct past changes in biomes and infer historical climatic conditions. alfa-chemistry.com

For example, a shift in the sediment record from this compound-dominant layers to those containing other grass biomarkers can signify a change in the type of grasses present, which could be driven by shifts in climate, such as changes in rainfall or temperature. This molecular data complements other paleoenvironmental proxies, like pollen analysis, to build a more complete picture of past ecosystems.

Use in Assessing Diagenetic Processes in Organic Detritus

This compound is also valuable for assessing the diagenetic processes that affect organic detritus after it has been deposited in sediments. colab.wsgrafiati.comresearchgate.net Diagenesis involves the physical, chemical, and biological changes that transform organic matter over time.

PTMEs, such as this compound, are relatively resistant to environmental alteration compared to other related compounds like triterpenol esters (e.g., α- and β-amyrinyl acetates). colab.wsgrafiati.com These esters are more susceptible to early diagenetic processes like hydrolysis. colab.wsgrafiati.com Therefore, in a given sediment sample, the presence of these less stable esters indicates the early stages of diagenetic alteration of higher plant detritus. colab.wsgrafiati.com The relative abundance of stable compounds like this compound compared to their more labile ester counterparts can thus provide a gauge of the extent of diagenesis that the organic matter has undergone during transport and burial. colab.wsgrafiati.com

Synthetic Methodologies and Chemical Modifications

Synthesis of Sawamilletin from Precursors (e.g., from Taraxerol)

This compound, systematically known as taraxer-14-en-3β-ol methyl ether, is a naturally occurring pentacyclic triterpenoid (B12794562) methyl ether. researchgate.net Its chemical structure is directly related to its precursor, taraxerol (B1681929), differing by the presence of a methyl ether group at the C-3 position instead of a hydroxyl group. The synthesis of this compound from taraxerol has been reported and involves a methylation reaction of the hydroxyl group on taraxerol. nbu.ac.in

A summary of the precursor and the resulting product is detailed in the table below.

PrecursorProductTransformation
TaraxerolThis compound (Taraxeryl methyl ether)Methylation of the 3β-hydroxyl group

Strategies for Derivatization of this compound

While specific derivatization strategies extensively targeting this compound are not widely documented, general methods for triterpenoid modification and specific reactions performed on this compound provide insight into potential chemical modifications. The primary sites for derivatization on the this compound molecule are the trisubstituted double bond at the C-14 position and the C-3 methoxy (B1213986) group.

One documented derivatization of this compound is its oxidation to form an epoxide. The reaction of this compound with perbenzoic acid in a chloroform (B151607) solution yields this compound oxide. tandfonline.com This derivative lacks the C14-C15 double bond, which is confirmed by the absence of color with tetranitromethane and the lack of characteristic absorption in its infrared spectrum. tandfonline.com This epoxide can then undergo further acid-catalyzed rearrangement to yield an unsaturated alcohol, demonstrating a pathway for further functionalization. tandfonline.com

General derivatization strategies commonly applied to triterpenoids could also be adapted for this compound or its precursor, taraxerol. nih.gov These techniques are often employed to enhance analytical detection or to modify biological activity. nih.gov For triterpenoids containing hydroxyl groups, such as taraxerol, common derivatizing agents include:

Acid chlorides (e.g., benzoyl chloride) : To introduce chromophores for UV detection in HPLC. nih.gov

Dansyl chloride : To add a fluorescent tag for highly sensitive HPLC-FLD detection. nih.gov

For triterpenoids containing carboxylic acid groups, sulfonation derivatization can improve chromatographic separation and sensitivity. nih.gov Although this compound itself lacks these functional groups, these strategies could be applied to derivatives of this compound or used in comparative studies with related triterpenoids. A notable example from a related compound is the acetylation of ursolic acid to 3β-acetylursolic acid, a simple modification that significantly enhanced its biological activity. mdpi.comnih.gov

Derivatization SiteReagent/MethodResulting DerivativePurpose
C14-C15 Double BondPerbenzoic AcidThis compound Oxide (epoxide)Chemical modification, intermediate for further synthesis. tandfonline.com
C-3 Hydroxyl (on precursor Taraxerol)Dansyl ChlorideFluorescently-tagged TaraxerolEnhanced analytical detection (HPLC-FLD). nih.gov
C-3 Hydroxyl (on related triterpenoid Ursolic Acid)Acetic Anhydride (B1165640)3β-acetylursolic acidEnhancement of biological activity. mdpi.comnih.gov

Structure-Activity Relationship Investigations (where applicable to this compound modifications)

Structure-activity relationship (SAR) studies involving this compound and its analogues highlight the critical role of the functional group at the C-3 position and other structural features in determining biological activity.

In studies evaluating anti-plasmodial activity, this compound and its direct precursor taraxerol both showed negligible activity against the D10 strain of Plasmodium falciparum (IC₅₀ > 100 μg/mL). mdpi.comnih.gov In the same study, ursolic acid, another pentacyclic triterpenoid, displayed significant activity (IC₅₀ 6.8 μg/mL). mdpi.comnih.gov Notably, the chemical modification of ursolic acid via acetylation of its 3-hydroxyl group to form 3β-acetylursolic acid resulted in a 72% increase in in-vitro anti-malarial activity and greatly enhanced its efficacy in vivo. mdpi.comnih.gov This suggests that for this specific biological target, a 3-methoxy group (as in this compound) or a 3-hydroxyl group (as in taraxerol) is less favorable than the 3-acetyl group of the ursolic acid derivative.

Similarly, in an evaluation of tyrosinase inhibitory activity, taraxerol showed stronger activity than its methyl ether derivative, this compound. nih.gov This again indicates that the methylation of the 3-hydroxyl group to a 3-methoxy group diminishes its inhibitory effect in this specific assay. nih.gov

These findings underscore a recurring theme in triterpenoid SAR: small modifications to the core structure, particularly at the C-3 position, can lead to significant changes in biological effects. The conversion of a hydroxyl group to a methyl ether in this compound appears to decrease its potency in the evaluated anti-plasmodial and antityrosinase assays when compared to its precursor or other related triterpenoids. mdpi.comnih.govnih.gov

Future Directions and Research Gaps in Sawamilletin Studies

Advanced Methodologies for Detection and Quantification

Current methods for the detection of sawamilletin, such as gas chromatography-mass spectrometry (GC-MS), have been effective in identifying its presence in various samples, including sediments and plant extracts. researchgate.net However, there is a need to develop more advanced and sensitive analytical techniques.

Future research should focus on:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Developing and validating HPLC and LC-MS methods could offer higher resolution and sensitivity for quantifying this compound and its isomers. researchgate.net These techniques may also be more suitable for analyzing complex matrices without the need for derivatization, a common step in GC-MS analysis.

Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) could enable the rapid and direct analysis of this compound on surfaces with minimal sample preparation. nih.govnih.gov

Isotope Dilution Assays: The development of isotope-labeled internal standards for this compound would significantly improve the accuracy and reproducibility of quantification in complex biological and environmental samples. nih.gov

Comprehensive Profiling of this compound in Diverse Biological and Environmental Matrices

While this compound has been identified in some plant species, particularly from the Poaceae family, and in lacustrine sediments, its distribution in the natural world is not well understood. researchgate.net

Key research areas include:

Expanded Plant Surveys: A systematic screening of a wider range of plant species, especially within the Panicoideae and Chloridoideae subfamilies of grasses, is needed to identify other potential sources of this compound. researchgate.net This would help to refine its use as a specific biomarker.

Soil and Sediment Analysis: Comprehensive studies on the distribution and concentration of this compound in different soil types and sedimentary environments are crucial. researchgate.net This research will enhance its reliability as a proxy for past vegetation and environmental conditions.

Archaeological Residue Analysis: Further investigation of this compound in archaeological artifacts, such as pottery, can provide insights into the historical use of certain plants, like millet. whiterose.ac.uk

Elucidation of Regulatory Mechanisms in Biosynthesis

The biosynthetic pathway of this compound is presumed to follow the general route of triterpenoid (B12794562) synthesis, likely involving the cyclization of squalene (B77637). science.govgla.ac.uk However, the specific enzymes and regulatory genes involved in its production remain unknown.

Future research should aim to:

Identify Key Enzymes: Characterize the specific oxidosqualene cyclase (OSC) responsible for producing the taraxer-14-ene skeleton of this compound.

Gene Expression Studies: Investigate the genes that are upregulated during this compound production in plants. This could involve transcriptomic analysis of this compound-producing plant tissues.

Influence of Environmental Factors: Study how environmental stressors, such as drought or temperature changes, affect the biosynthesis and accumulation of this compound in plants. researchgate.net

Exploration of Specific Molecular Interactions in Biological Systems

The biological activity and ecological role of this compound are largely unexplored. Understanding its interactions with other molecules is fundamental to uncovering its function. bioscipublisher.com

Promising avenues for research include:

Protein Binding Studies: Investigating the potential binding of this compound to specific proteins could reveal its mode of action if it has any pharmacological or allelopathic effects. nih.govcsirnotes.com Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed. bioscipublisher.com

Membrane Interaction Studies: As a lipophilic molecule, this compound may interact with cell membranes. Research into how it affects membrane fluidity and permeability could provide insights into its biological function.

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes could identify potential inhibitory activities, which might have implications for its ecological role or for drug discovery.

Q & A

Q. How to structure a manuscript on this compound for high-impact journals?

  • Follow IMRAD (Introduction, Methods, Results, Discussion) format. Highlight novelty in the abstract (e.g., "First evidence of this compound’s [mechanism]"). Use visual abstracts to summarize key findings and avoid redundant data in figures/tables. Adhere to journal-specific guidelines for chemical structure formatting .

Q. What criteria determine whether contradictory findings warrant a separate publication?

  • Publish independently if the contradiction reveals a novel mechanism or challenges a dominant hypothesis. Use replication studies or meta-analyses to contextualize discrepancies. Disclose limitations (e.g., sample size, model relevance) and avoid speculative conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.